2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide
Overview
Description
2-Methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide is a heterocyclic compound with a unique structure that includes sulfur and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with methyl acrylate, followed by oxidation to introduce the sulfone group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymatic functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide
- 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
- 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
Uniqueness
Compared to similar compounds, 2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its ring structure.
Properties
IUPAC Name |
2-methyl-1,1-dioxo-3,4-dihydrothieno[2,3-e]thiazin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c1-8-4-5(9)7-6(2-3-12-7)13(8,10)11/h2-3,5,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUQGHZTQDUGBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(S1(=O)=O)C=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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